

An In-depth Technical Guide to the Research Applications of L-Styrylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Styrylalanine

Cat. No.: B1276584

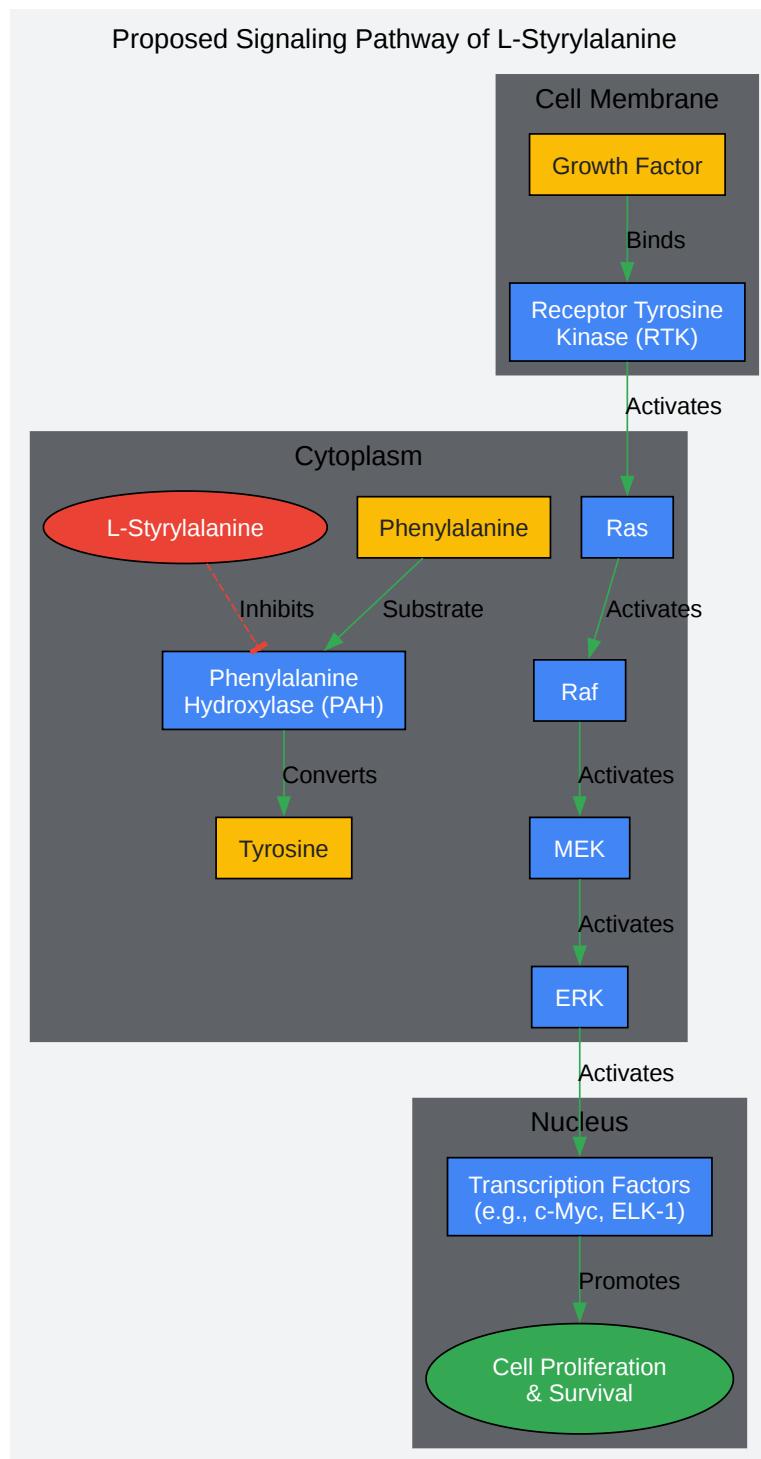
[Get Quote](#)

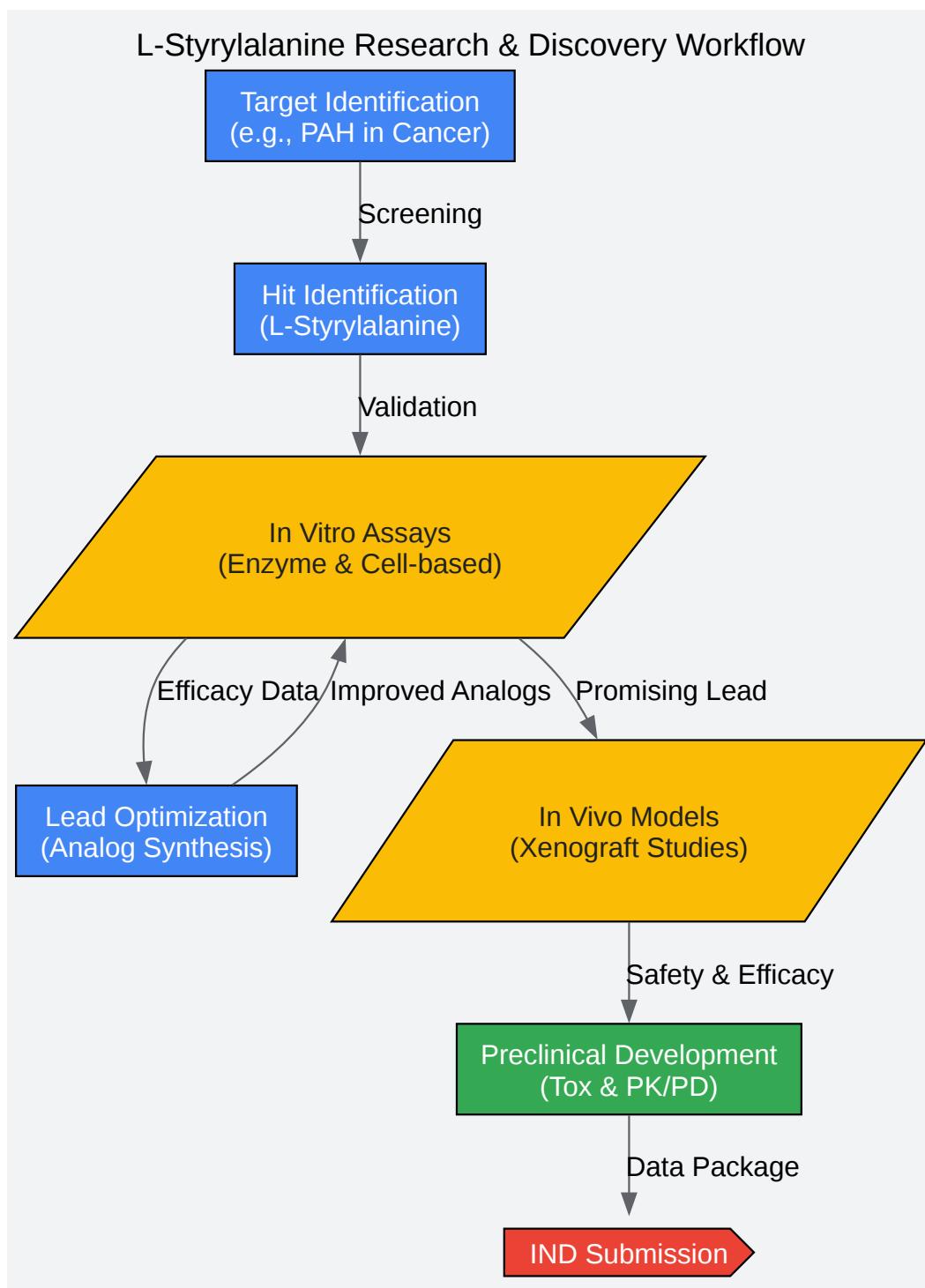
Abstract

L-Styrylalanine is a non-proteinogenic, aromatic amino acid analog of phenylalanine with emerging applications in biochemical and pharmacological research.[1][2][3] This document provides a comprehensive technical overview of the core principles for utilizing **L-Styrylalanine** in a research context. It details its proposed mechanism of action as an enzyme inhibitor, provides structured quantitative data from preclinical studies, and supplies detailed protocols for key experimental validations. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a clear understanding of its application in drug discovery and development.

Introduction and Physicochemical Properties

L-Styrylalanine, chemically known as (E,2S)-2-amino-5-phenylpent-4-enoic acid, is a derivative of L-phenylalanine distinguished by a styryl group.[1][4] This structural modification makes it a valuable tool in medicinal chemistry, particularly for developing enzyme inhibitors and peptide-based therapeutics.[3] Its primary area of investigation is as a competitive inhibitor of enzymes involved in aromatic amino acid metabolism, such as Phenylalanine Hydroxylase (PAH).[5] Dysregulation of PAH and subsequent pathways like the MAPK/ERK cascade is implicated in various pathologies, including metabolic disorders and oncology.[6][7][8] This guide will focus on its application as a selective PAH inhibitor.


Table 1: Physicochemical Properties of L-Styrylalanine


Property	Value	Reference
CAS Number	267650-37-3	[1] [9] [10]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1] [4] [11]
Molecular Weight	191.23 g/mol	[1] [11]
Appearance	White to off-white lyophilized powder	[10] [12]
Purity	≥95%	[12]
Solubility	Soluble in aqueous buffers (pH-dependent), DMSO	
Storage	Store at 2-8°C (short-term), -20°C (long-term)	[10] [11] [13]

Proposed Mechanism of Action and Signaling Pathway

L-Styrylalanine is hypothesized to act as a competitive inhibitor of Phenylalanine Hydroxylase (PAH). PAH is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to tyrosine.[\[5\]](#)[\[14\]](#) By competitively binding to the active site of PAH, **L-Styrylalanine** blocks this conversion, leading to a reduction in downstream tyrosine levels.

The reduction in tyrosine availability can impact several signaling cascades. Tyrosine is a crucial precursor for neurotransmitters and a key substrate for Receptor Tyrosine Kinases (RTKs), which are upstream activators of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[\[6\]](#) [\[15\]](#) In many cancer models, this pathway is constitutively active and drives cell proliferation and survival.[\[7\]](#)[\[8\]](#) By limiting the substrate pool for RTK activation, **L-Styrylalanine** may indirectly attenuate MAPK/ERK signaling, leading to reduced cell proliferation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy L-Styrylalanine | 267650-37-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. L-Styrylalanine [myskinrecipes.com]
- 4. pschemicals.com [pschemicals.com]
- 5. scbt.com [scbt.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. L-Styrylalanine | 267650-37-3 [chemicalbook.com]
- 10. L-Styrylalanine CAS#: 267650-37-3 [amp.chemicalbook.com]
- 11. L-Styrylalanine Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 12. L-Styrylalanine [echobiosystems.com]
- 13. cusabio.com [cusabio.com]
- 14. Phenylalanine Hydroxylase Misfolding and Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Research Applications of L-Styrylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276584#basic-principles-of-using-l-styrylalanine-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com